N-Cyclohexyl-2-ethoxy-2-phenylacetamidine
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Overview
Description
N-Cyclohexyl-2-ethoxy-2-phenylacetamidine is an organic compound with the molecular formula C16H24N2O It is known for its unique chemical structure, which includes a cyclohexyl group, an ethoxy group, and a phenylacetamidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-ethoxy-2-phenylacetamidine typically involves the reaction of cyclohexylamine with ethyl 2-phenylacetimidate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 25-30°C to ensure optimal yield. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include additional steps such as distillation and solvent recovery to enhance efficiency and reduce waste. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-ethoxy-2-phenylacetamidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-Cyclohexyl-2-ethoxy-2-phenylacetamidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-ethoxy-2-phenylacetamidine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-2-phenylacetamide
- N-Cyclohexyl-2-ethoxyacetamide
- N-Cyclohexyl-2-phenoxyacetamide
Uniqueness
N-Cyclohexyl-2-ethoxy-2-phenylacetamidine stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
35368-41-3 |
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Molecular Formula |
C16H24N2O |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
N'-cyclohexyl-2-ethoxy-2-phenylethanimidamide |
InChI |
InChI=1S/C16H24N2O/c1-2-19-15(13-9-5-3-6-10-13)16(17)18-14-11-7-4-8-12-14/h3,5-6,9-10,14-15H,2,4,7-8,11-12H2,1H3,(H2,17,18) |
InChI Key |
ZIGVTONXVCODIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C(=NC2CCCCC2)N |
Origin of Product |
United States |
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